molecular formula C24H21ClN4O4 B12708091 Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide CAS No. 84044-28-0

Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide

Cat. No.: B12708091
CAS No.: 84044-28-0
M. Wt: 464.9 g/mol
InChI Key: QHONGBAFCHPZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide is a complex organic compound that combines the structural features of benzoic acid, dimethoxybenzoic acid, and benzodiazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide typically involves multiple steps:

    Preparation of 2,6-dimethoxybenzoic acid: This can be synthesized from 2,6-dimethoxybenzaldehyde through oxidation reactions.

    Formation of benzodiazepine derivative: The benzodiazepine core is synthesized through the condensation of o-phenylenediamine with a suitable diketone.

    Coupling reaction: The final step involves the coupling of the benzodiazepine derivative with 2,6-dimethoxybenzoic acid hydrazide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of neurological disorders due to its benzodiazepine core.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound is largely influenced by its benzodiazepine core. Benzodiazepines typically exert their effects by binding to the GABA-A receptor in the central nervous system, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to sedative, anxiolytic, and muscle relaxant effects. The presence of the benzoic acid and dimethoxy groups may modulate the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzoic acid: A simpler analog used in the synthesis of various organic compounds.

    7-Chloro-1,4-benzodiazepin-2-one: A core structure in many benzodiazepine drugs.

    2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine: Another benzodiazepine derivative with similar pharmacological properties.

Uniqueness

The uniqueness of benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide lies in its combination of structural features from benzoic acid, dimethoxybenzoic acid, and benzodiazepine derivatives. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

84044-28-0

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-2,6-dimethoxybenzohydrazide

InChI

InChI=1S/C24H21ClN4O4/c1-32-18-9-6-10-19(33-2)20(18)23(30)29-28-22-24(31)26-17-12-11-15(25)13-16(17)21(27-22)14-7-4-3-5-8-14/h3-13,22,28H,1-2H3,(H,26,31)(H,29,30)

InChI Key

QHONGBAFCHPZOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NNC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.